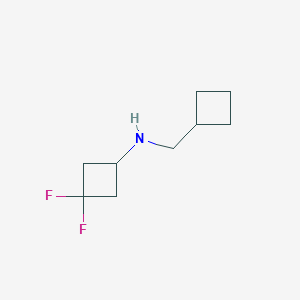

N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine

CAS No.:

Cat. No.: VC16215653

Molecular Formula: C9H15F2N

Molecular Weight: 175.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15F2N |

|---|---|

| Molecular Weight | 175.22 g/mol |

| IUPAC Name | N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine |

| Standard InChI | InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2 |

| Standard InChI Key | JVYAUEIOFJAZIC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)CNC2CC(C2)(F)F |

Introduction

Structural Features and Molecular Properties

The molecular architecture of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine comprises a 3,3-difluorocyclobutane core linked via a methylene bridge to a secondary amine group, which is further substituted with a cyclobutyl ring. This arrangement introduces significant steric strain and electronic effects due to the juxtaposition of two rigid cyclobutane systems and electron-withdrawing fluorine atoms.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 177.21 g/mol

This formula is derived from the combination of a 3,3-difluorocyclobutane () and a cyclobutylmethylamine (\text{C}_5\text{H_9}\text{N}) moiety.

Stereoelectronic Effects

The 3,3-difluorocyclobutane ring exhibits a puckered conformation to alleviate angle strain, with fluorine atoms adopting equatorial positions to minimize 1,3-diaxial repulsions . The cyclobutylmethyl group introduces additional steric hindrance, potentially influencing the compound’s reactivity and intermolecular interactions. Fluorine’s electronegativity () also polarizes adjacent C–H bonds, enhancing hydrogen-bonding capabilities and metabolic stability .

Synthetic Strategies and Challenges

The synthesis of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine requires a multi-step approach, leveraging methodologies developed for analogous fluorinated cyclobutanes and bicyclic amines.

Route 1: Cyclobutane Ring Construction via [2+2] Cycloaddition

A plausible pathway involves the photochemical [2+2] cycloaddition of 1,3-dienes with fluorinated alkenes to form the difluorocyclobutane core. For example:

Subsequent functionalization of the cyclobutane ring with an amine group could proceed via nitrene insertion or Hofmann–Löffler–Freytag reaction .

Route 2: Fluorination of Preformed Cyclobutylamines

An alternative strategy involves the late-stage fluorination of a cyclobutylmethylamine precursor. For instance, deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or could convert a ketone or alcohol intermediate to the difluorinated product:

Challenges in Synthesis

-

Ring Strain: The high angle strain of cyclobutane (ca. 90° bond angles) complicates both synthesis and functionalization.

-

Regioselective Fluorination: Achieving 3,3-difluorination without over-fluorination or side reactions requires precise control.

-

Amine Stability: Secondary amines are prone to oxidation, necessitating inert reaction conditions .

Physicochemical Properties and Characterization

Spectral Data (Predicted)

-

NMR: Two distinct sets of protons for the cyclobutylmethyl group ( ppm, multiplet) and the difluorocyclobutane ring ( ppm, quartet due to ).

-

NMR: A singlet at ppm, indicative of equivalent fluorine atoms in a symmetric environment .

-

IR Spectroscopy: Stretching vibrations for C–F bonds () and N–H bonds () .

Thermodynamic Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume